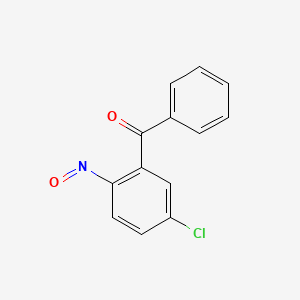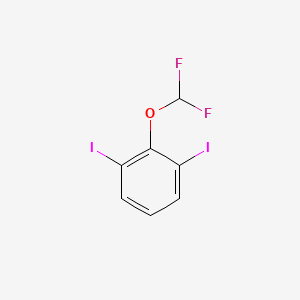
2-(Difluoromethoxy)-1,3-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-1,3-diiodobenzene is an organofluorine compound characterized by the presence of two iodine atoms and a difluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1,3-diiodobenzene typically involves the introduction of difluoromethoxy and iodine groups onto a benzene ring. One common method includes the reaction of 1,3-diiodobenzene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions: 2-(Difluoromethoxy)-1,3-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atoms.
科学的研究の応用
2-(Difluoromethoxy)-1,3-diiodobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential use in drug design and development, especially in creating molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-1,3-diiodobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atoms can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different applications, such as modifying the properties of pharmaceuticals or materials.
類似化合物との比較
2-(Trifluoromethoxy)-1,3-diiodobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-1,3-dibromobenzene: Similar structure but with bromine atoms instead of iodine atoms.
2-(Difluoromethoxy)-1,3-dichlorobenzene: Similar structure but with chlorine atoms instead of iodine atoms.
Uniqueness: 2-(Difluoromethoxy)-1,3-diiodobenzene is unique due to the presence of both difluoromethoxy and iodine groups, which confer distinct chemical reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C7H4F2I2O |
|---|---|
分子量 |
395.91 g/mol |
IUPAC名 |
2-(difluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-7(9)12-6-4(10)2-1-3-5(6)11/h1-3,7H |
InChIキー |
BCYRRGFUKPSUJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


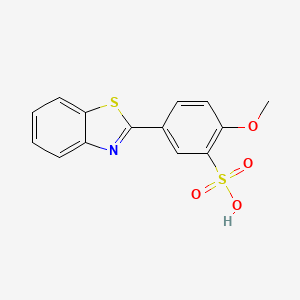

![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
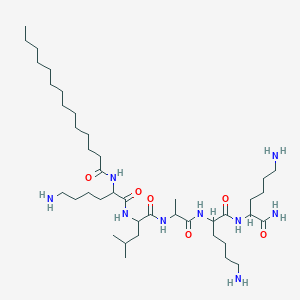

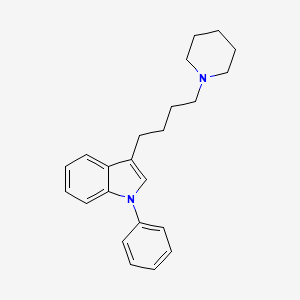
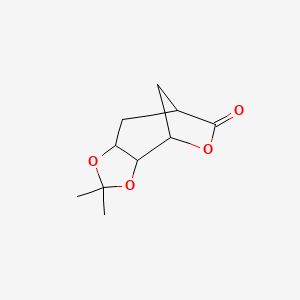
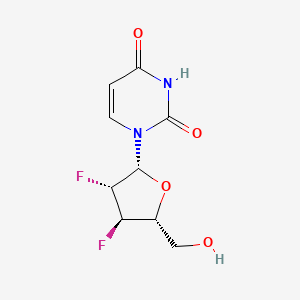
![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)

